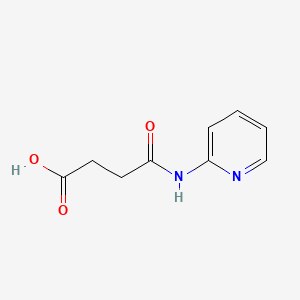
4-オキソ-4-(ピリジン-2-イルアミノ)ブタン酸
概要
説明
4-Oxo-4-(pyridin-2-ylamino)butanoic acid is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₃ This compound is known for its unique structure, which includes a pyridine ring attached to a butanoic acid backbone through an amide linkage
科学的研究の応用
4-Oxo-4-(pyridin-2-ylamino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
Target of Action
The compound’s ability to form hydrogen bonds suggests it may interact with biological targets that have complementary hydrogen bond acceptors and donors .
Mode of Action
The mode of action of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is likely related to its ability to form hydrogen bonds . These interactions could potentially alter the conformation or function of its biological targets .
Result of Action
Its ability to form hydrogen bonds suggests it could potentially influence molecular structures and cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid . For instance, changes in pH could affect the compound’s ionization state, potentially altering its ability to interact with its targets .
生化学分析
Biochemical Properties
4-Oxo-4-(pyridin-2-ylamino)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to a reduction in the production of pro-inflammatory mediators . Additionally, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid can bind to specific proteins, altering their conformation and function.
Cellular Effects
The effects of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a crucial role in regulating the immune response . By inhibiting this pathway, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid can reduce the expression of genes involved in inflammation and immune response.
Molecular Mechanism
At the molecular level, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cyclooxygenase enzymes results in the inhibition of their activity, thereby reducing the synthesis of prostaglandins . Additionally, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Oxo-4-(pyridin-2-ylamino)butanoic acid remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
4-Oxo-4-(pyridin-2-ylamino)butanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
The transport and distribution of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
4-Oxo-4-(pyridin-2-ylamino)butanoic acid exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic acid typically involves the reaction of pyridine-2-amine with succinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for 4-Oxo-4-(pyridin-2-ylamino)butanoic acid are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The amide linkage allows for nucleophilic substitution reactions, where the pyridine ring can be modified with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Hydroxybutanoic acid derivatives.
Substitution: Various substituted pyridine derivatives.
類似化合物との比較
4-Oxo-4-(pyridin-3-ylamino)butanoic acid: Similar structure but with the pyridine ring attached at the 3-position.
4-Oxo-4-(pyridin-4-ylamino)butanoic acid: Pyridine ring attached at the 4-position.
N-(2-Pyridyl)succinamic acid: Similar backbone but different functional groups.
Uniqueness: 4-Oxo-4-(pyridin-2-ylamino)butanoic acid is unique due to its specific attachment of the pyridine ring at the 2-position, which influences its chemical reactivity and biological interactions. This positional isomerism can lead to different binding affinities and specificities in biological systems, making it a valuable compound for targeted research applications.
特性
IUPAC Name |
4-oxo-4-(pyridin-2-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(4-5-9(13)14)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOWQQIWDSOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211194 | |
| Record name | Succinamic acid, N-2-pyridyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62134-49-0 | |
| Record name | 4-Oxo-4-(2-pyridinylamino)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinamic acid, N-2-pyridyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinamic acid, N-2-pyridyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid (APS) compared to its positional isomer?
A: While both APS and its positional isomer, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, can form similar supramolecular synthons like the R22(8) dimer through hydrogen bonding, they exhibit distinct crystal packing arrangements. [] This difference is evident in their Hirshfeld surface analyses and fingerprint plots, highlighting the influence of even subtle structural changes on crystallographic behavior. []
Q2: How does the attempted cocrystallization of APS with adipic acid lead to a new polymorphic form?
A: Instead of forming the intended cocrystal, the solvent-assisted grinding of APS with adipic acid in ethanol surprisingly yielded a novel polymorphic structure of APS. [] This new polymorph, denoted as 1, crystallizes in a monoclinic P21/n system, unlike the previously reported polymorph (2), which adopts a triclinic P-1 system. []
Q3: What insights do Hirshfeld surface analyses provide about intermolecular interactions in the new polymorph of APS?
A: Hirshfeld surface analyses, specifically dnorm plots and two-dimensional fingerprint plots, reveal the types and strengths of intermolecular interactions within the crystal structure of polymorph 1. [] The analysis shows that H···H contacts (dispersion interactions) are most prominent (40.8%), followed by O···H/H···O hydrogen bonds (28.4%). [] These interactions contribute to the overall stability and packing arrangement observed in the new polymorph.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
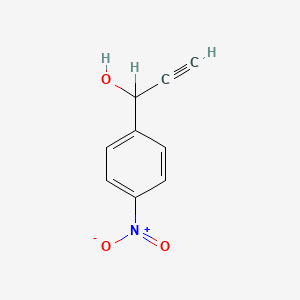
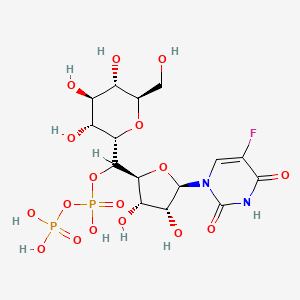
![But-2-enedioic acid;1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B1201674.png)
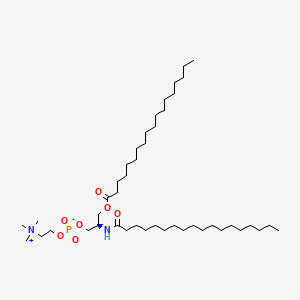
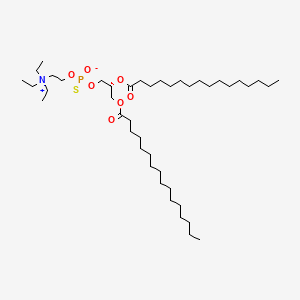
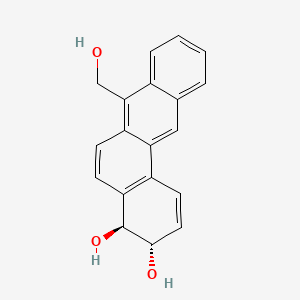
![N-(3',6'-dihydroxy-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-2-iodoacetamide](/img/structure/B1201679.png)
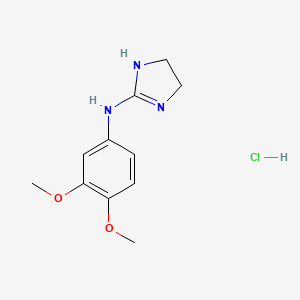
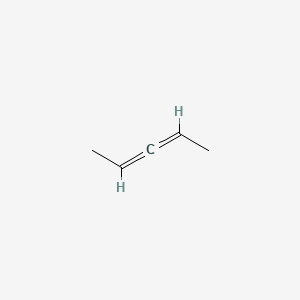
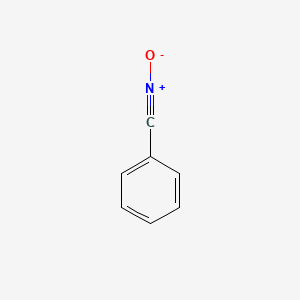
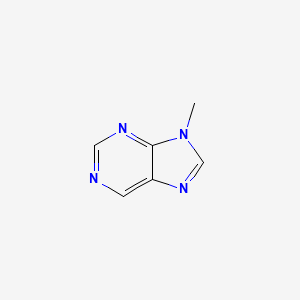

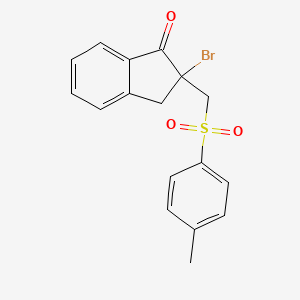
![2-Ethyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B1201693.png)
